1-[(4-benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione
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Overview
Description
1-[(4-Benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyrrolidinedione moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Introduction of the Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the piperidine derivative.
Formation of the Pyrrolidinedione Moiety: The pyrrolidinedione moiety is formed through cyclization reactions involving dicarboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products:
Scientific Research Applications
1-[(4-Benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an enzyme inhibitor.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of 1-[(4-benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to neurotransmitter receptors, modulating their activity and affecting neuronal signaling.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, thereby altering metabolic pathways.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-6-7-17(21)19(16)13-18-10-8-15(9-11-18)12-14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSPIDHWPVEBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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